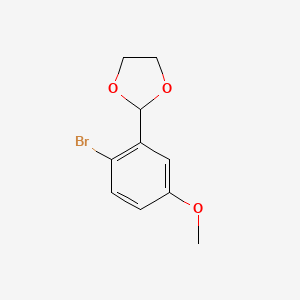

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar structure was synthesized from an aryl methyl ether precursor in five steps with an overall yield of 34% . Another study reported the synthesis of a 2-methyl-1,3-dioxolane derivative with a 75% yield using bromination . These methods suggest that the synthesis of "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" could potentially be achieved through similar synthetic routes, possibly involving the bromination of a methoxyphenyl-substituted 1,3-dioxolane.

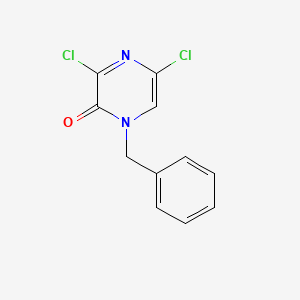

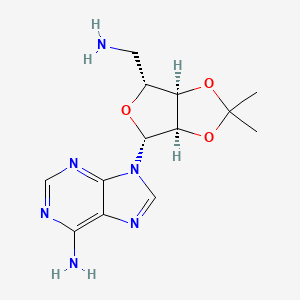

Molecular Structure Analysis

The molecular structure and conformation of a related dioxane compound were analyzed using NMR and X-ray diffraction, revealing that the molecule exists in a chair conformation with equatorial orientation of the substituents . Although the compound is a dioxolane, not a dioxane, this information can be useful in predicting its conformational preferences, as both dioxolanes and dioxanes share a similar heterocyclic ether backbone.

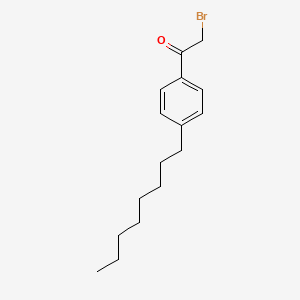

Chemical Reactions Analysis

The reactivity of related compounds includes reactions such as ketalization, which was optimized for a dioxolane derivative with an 85% yield . The cationic polymerization of a methylene-substituted dioxolane derivative was also studied, indicating that the methoxy substituents on the benzene ring can influence the polymerization and cyclization reactions . These studies suggest that "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" may also undergo similar chemical transformations, with its reactivity potentially influenced by the bromo and methoxy substituents.

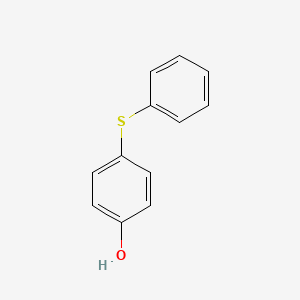

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane" are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting points, and stability of dioxolane derivatives can be influenced by their substituents and the overall molecular structure . The presence of bromo and methoxy groups in the compound of interest would likely affect its polarity, reactivity, and interaction with solvents and other chemicals.

Applications De Recherche Scientifique

Chemical Rearrangements and Synthesis

- Wagner–Meerwein Rearrangement : The compound 1-bromo-4-[hydroxybis(4-methoxyphenyl)methyl]pentacyclo[4.3.0.02,5.03,8.04,7]nonane-9-spiro-2′-[1,3]dioxolane underwent Wagner–Meerwein rearrangement in formic acid, demonstrating the compound's reactivity and potential for chemical transformations (Hasegawa et al., 1993).

- One-Step Synthesis of Triazolones : A one-step synthesis method for 2-(2-bromo-5-methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones was developed, showcasing the compound's utility in creating complex molecules (Vijaya Raj & Narayana, 2006).

Photochromic and Optical Properties

- Photochromic Diarylethene Synthesis : The synthesis of 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, a compound similar in structure to 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane, demonstrated its use in creating photochromic materials with potential applications in optical recording (Ding et al., 2013).

Polymer Synthesis and Applications

- Polymerization Behavior : The polymerization of related compounds like 2-aryl-5-methylene-1,3-dioxolan-4-ones highlighted the potential of using 2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane derivatives in the field of polymer chemistry (Zeuner et al., 1995).

- Thermal Degradation of Polymers : Research into the thermal degradation of polymers like poly[2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] could inform the stability and degradation pathways of polymers derived from similar dioxolane compounds (Coskun et al., 1998).

Nanoparticle Formation

- Fluorescence Emission Nanoparticles : The creation of nanoparticles from polyfluorenes, which involved compounds like (bromo)4-(2,2-dimethyl-1,3-dioxolan-4-yl)-phenylpalladium, showed the potential for using similar dioxolane derivatives in the development of bright, emission-tuned nanoparticles (Fischer et al., 2013).

Propriétés

IUPAC Name |

2-(2-bromo-5-methoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-12-7-2-3-9(11)8(6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBDCPFMXOLYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458051 | |

| Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromo-5-methoxyphenyl)-1,3-dioxolane | |

CAS RN |

98015-07-7 | |

| Record name | 1,3-Dioxolane, 2-(2-bromo-5-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

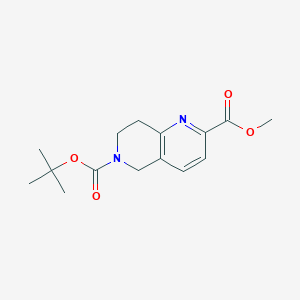

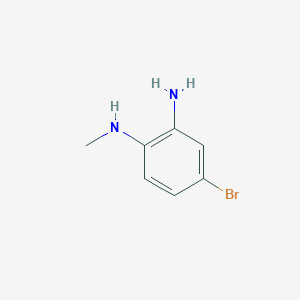

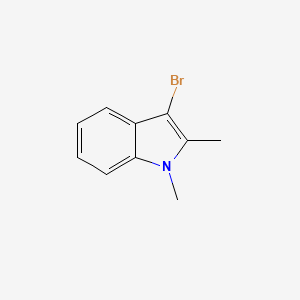

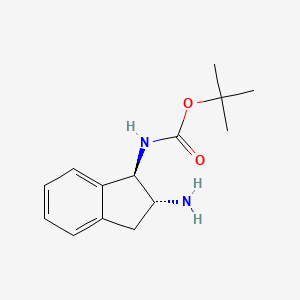

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.